molecular formula C9H16O4 B159758 (R)-2-isobutylsuccinic acid-1-methyl ester CAS No. 130165-76-3

(R)-2-isobutylsuccinic acid-1-methyl ester

Cat. No. B159758
CAS RN: 130165-76-3
M. Wt: 188.22 g/mol
InChI Key: AJNNFMRCMKGYHA-SSDOTTSWSA-N
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Description

Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features .


Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Resolving Agents for Racemic Mixtures

Research on resolving agents for racemic acids, such as the resolution of racemic α-methylsuccinic and α-bromosuccinic acids, highlights the importance of chiral bases in the separation of enantiomers. This technique could potentially be applied to the resolution of racemic mixtures involving (R)-2-isobutylsuccinic acid-1-methyl ester, facilitating the production of enantiopure compounds for further research and application in synthesizing pharmaceutical intermediates or other bioactive molecules (Touet, Ruault, & Brown, 2006).

Enantiomeric Ratios in Natural Products

The study on the enantiomeric ratios of 2-methylbutanoic acid and its methyl ester in beverages fermented with shiitake provides insights into the biogenetic pathways that produce these compounds. Understanding these pathways could inform the synthesis or biocatalytic production of (R)-2-isobutylsuccinic acid-1-methyl ester and related compounds, potentially contributing to flavor science or the development of natural product-based pharmaceuticals (Zhang et al., 2018).

Biopolymer Degradation to Value-Added Chemicals

Research on the direct degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester demonstrates the potential of converting biopolymers into valuable chemical building blocks. This approach could be adapted to produce (R)-2-isobutylsuccinic acid-1-methyl ester from suitable biopolymer substrates, contributing to the development of sustainable chemical production processes (Seebach, Beck, Breitschuh, & Job, 2003).

Bioconversion for Pharmaceutical Intermediates

The production of (R)-2-chloromandelic acid by bioconversion highlights the potential of microbial esterases in the synthesis of chiral pharmaceutical intermediates. Similar bioconversion strategies could be explored for the synthesis of (R)-2-isobutylsuccinic acid-1-methyl ester, leveraging microbial catalysts for the enantioselective synthesis of this and related compounds (Yamamura & Kita, 2019).

Mechanism of Action

If the compound is biologically active, this would involve detailing how it interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and any other hazards. It may also include information on safe handling and disposal .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action .

properties

IUPAC Name

(3R)-3-methoxycarbonyl-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNNFMRCMKGYHA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-isobutylsuccinic acid-1-methyl ester

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